

An In-depth Technical Guide to Methyl 2-(pyrimidin-4-YL)acetate

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Compound of Interest

Compound Name: Methyl 2-(pyrimidin-4-YL)acetate

Cat. No.: B1359101

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(pyrimidin-4-YL)acetate, a heterocyclic compound belonging to the pyrimidine class, holds potential for exploration in various scientific domains, particularly in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available information on **Methyl 2-(pyrimidin-4-YL)acetate**, including its chemical identity, physicochemical properties, and a review of the biological activities observed in structurally related pyrimidine derivatives. Due to the limited publicly available data specifically on **Methyl 2-(pyrimidin-4-YL)acetate**, this guide also presents generalized experimental protocols and hypothetical signaling pathways based on the activities of similar compounds to aid researchers in designing future studies.

Chemical Identity and Properties

Methyl 2-(pyrimidin-4-YL)acetate is identified by the CAS number 863032-29-5.^[1] Its chemical structure consists of a pyrimidine ring substituted at the 4-position with a methyl acetate group.

Physicochemical Properties

The known physicochemical properties of **Methyl 2-(pyrimidin-4-YL)acetate** are summarized in the table below. These properties are primarily computed data sourced from comprehensive

chemical databases.[\[1\]](#)

Property	Value	Source
CAS Number	863032-29-5	PubChem [1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	PubChem [1]
Molecular Weight	152.15 g/mol	PubChem [1]
IUPAC Name	methyl 2-(pyrimidin-4-yl)acetate	PubChem [1]
Canonical SMILES	<chem>COC(=O)CC1=CN=CN=C1</chem>	PubChem [1]
InChI Key	STIMNXVCLRQRAI-UHFFFAOYSA-N	PubChem [1]
Topological Polar Surface Area	65.8 Å ²	PubChem
Hydrogen Bond Donor Count	0	PubChem [1]
Hydrogen Bond Acceptor Count	4	PubChem [1]
Rotatable Bond Count	3	PubChem [1]

Note: Most of the available data is computed and not experimentally verified.

Synthesis and Spectroscopic Data

Synthesis

Detailed experimental protocols for the synthesis of **Methyl 2-(pyrimidin-4-YL)acetate** are not readily available in the public domain. However, general synthetic strategies for related pyrimidine derivatives can be adapted. One potential approach involves the reaction of a 4-halopyrimidine with a methyl acetate enolate or a related nucleophile. Another possibility is the direct C-H functionalization of a pyrimidine precursor, a modern synthetic technique that could offer a more direct route.

Spectroscopic Data

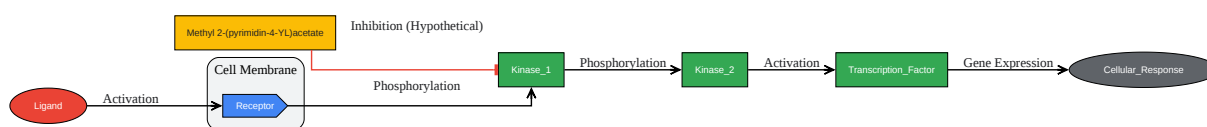
Specific spectroscopic data (NMR, IR, MS) for **Methyl 2-(pyrimidin-4-YL)acetate** is not currently published in readily accessible scientific literature. Researchers would need to perform their own analytical characterization upon synthesis.

Biological Activity and Potential Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for **Methyl 2-(pyrimidin-4-YL)acetate**, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrimidine have demonstrated a wide range of activities, including but not limited to:

- **Anticancer:** Pyrimidine analogs are foundational in chemotherapy, acting as antimetabolites that interfere with nucleic acid synthesis.
- **Antiviral:** Many antiviral drugs are nucleoside analogs containing a pyrimidine or purine base.
- **Antibacterial and Antifungal:** Pyrimidine derivatives have been shown to inhibit various microbial enzymes.
- **Kinase Inhibition:** The pyrimidine ring is a common feature in many small molecule kinase inhibitors targeting signaling pathways involved in cell proliferation and survival.

Based on the activities of related pyrimidine-containing molecules, a hypothetical signaling pathway that **Methyl 2-(pyrimidin-4-YL)acetate** could potentially modulate is a generic protein kinase cascade, which is often dysregulated in diseases like cancer.



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Caption: A hypothetical signaling pathway where **Methyl 2-(pyrimidin-4-YL)acetate** may act as a kinase inhibitor.

Suggested Experimental Protocols

Given the absence of specific experimental data, the following are generalized protocols that can be adapted to study the biological effects of **Methyl 2-(pyrimidin-4-YL)acetate**.

General Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

- Target cancer cell line (e.g., HeLa, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **Methyl 2-(pyrimidin-4-YL)acetate** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidic isopropanol)
- 96-well plates
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of **Methyl 2-(pyrimidin-4-YL)acetate** in a complete growth medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Kinase Inhibition Assay (Generic)

This protocol provides a framework for testing the inhibitory activity of the compound against a specific kinase.

Materials:

- Recombinant kinase
- Kinase-specific substrate
- ATP
- Kinase buffer
- **Methyl 2-(pyrimidin-4-YL)acetate**
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates

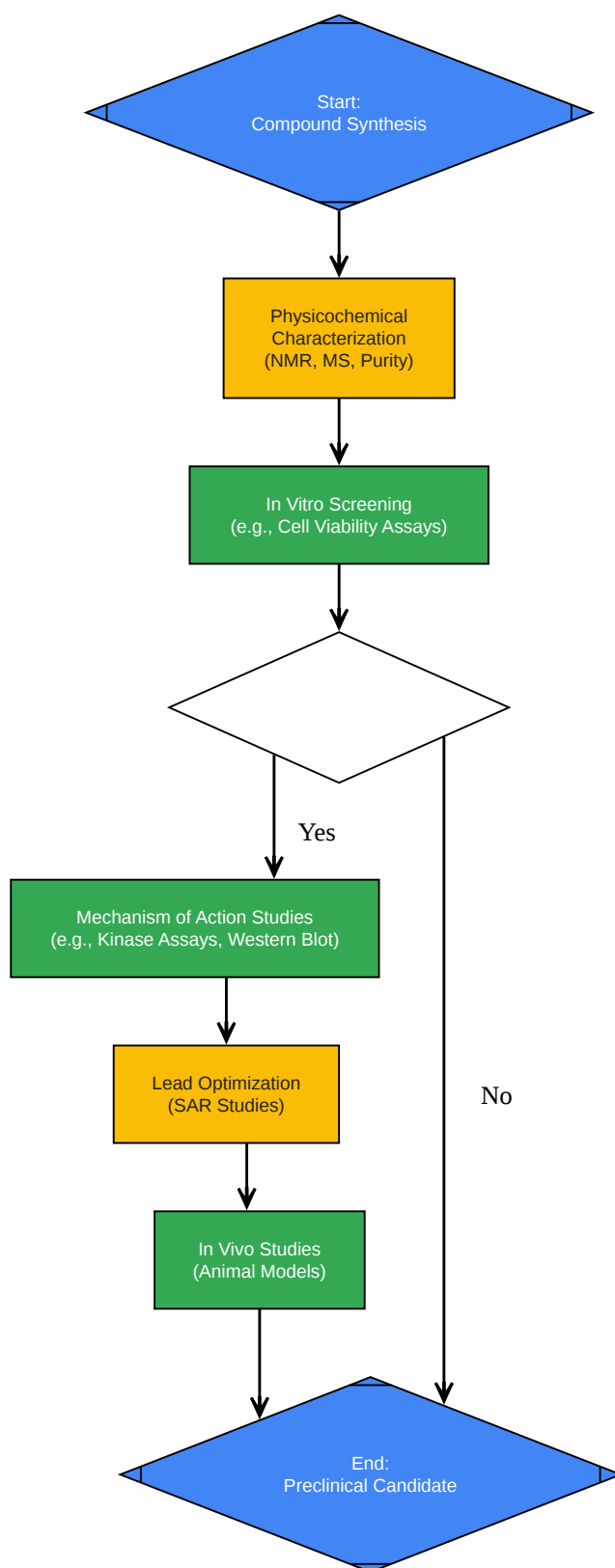
Procedure:

- Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the appropriate buffer in a 384-well plate.

- **Compound Addition:** Add **Methyl 2-(pyrimidin-4-YL)acetate** at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP.
- **Incubation:** Incubate the plate at the optimal temperature for the kinase for a defined period.
- **Detection:** Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).
- **Data Analysis:** Determine the percentage of kinase inhibition and calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial investigation of a novel compound like **Methyl 2-(pyrimidin-4-YL)acetate**.



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Caption: A general workflow for the preclinical evaluation of a novel chemical entity.

Conclusion and Future Directions

Methyl 2-(pyrimidin-4-YL)acetate is a molecule with a paucity of published research. Its structural similarity to a class of compounds with diverse and significant biological activities makes it an intriguing candidate for further investigation. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers interested in exploring the potential of this compound. Future research should focus on developing a reliable synthetic route, comprehensive characterization of its physicochemical and spectroscopic properties, and a systematic evaluation of its biological activities across various disease models. Such studies will be crucial in elucidating the therapeutic potential of **Methyl 2-(pyrimidin-4-YL)acetate** and its derivatives.

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References

- 1. Methyl 2-(pyrimidin-4-YL)acetate | C7H8N2O2 | CID 21486902 - PubChem [pubchem.ncbi.nlm.nih.gov]
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